molecular formula C19H30BNO4 B8087911 N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,3-dimethylbutanamide

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,3-dimethylbutanamide

Cat. No.: B8087911
M. Wt: 347.3 g/mol
InChI Key: JBCCPZSOLHEHMC-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,3-dimethylbutanamide is a boronic acid derivative featuring a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a methoxy-substituted phenyl ring and a 3,3-dimethylbutanamide moiety. This compound is of interest in medicinal and synthetic chemistry due to the versatility of boronic esters in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-17(2,3)12-16(22)21-14-10-9-13(11-15(14)23-8)20-24-18(4,5)19(6,7)25-20/h9-11H,12H2,1-8H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCCPZSOLHEHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronate Ester Installation

The boronate moiety is introduced via Miyaura borylation. For example, 4-bromo-2-methoxyaniline reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and potassium acetate in dimethylacetamide (DMA) at 80°C for 12 hours. This step achieves >85% conversion, yielding 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Amide Coupling

The aniline intermediate is acylated with 3,3-dimethylbutanoyl chloride under Schotten-Baumann conditions. Triethylamine (TEA) in dichloromethane (DCM) facilitates the reaction at 0–5°C, followed by gradual warming to room temperature. Workup includes extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Catalytic Systems and Photoredox Approaches

Recent advances leverage nickel-photoredox dual catalysis for efficient C–B bond formation. A protocol from the RSC involves:

Reagents :

  • 4-Iodo-2-methoxybenzene (1.0 equiv)

  • B₂Pin₂ (1.2 equiv)

  • Ni(PCy₃)₂Cl₂ (5 mol%)

  • 4DPAIPN (1 mol%, photocatalyst)

  • Potassium formate (1.5 equiv)

Conditions :

  • Solvent: DMA (0.4 M)

  • Light: 440 nm blue LEDs

  • Temperature: 28 ± 2°C

  • Duration: 20 hours

This method achieves 70–92% yields, with the photocatalyst enabling electron transfer to stabilize nickel intermediates.

Table 1: Comparison of Catalytic Systems

CatalystPhotocatalystYield (%)Selectivity
Ni(PCy₃)₂Cl₂4DPAIPN92>95%
Ni(PPh₃)₂Cl₂None6580%
PdCl₂(dppf)N/A8590%

Purification and Characterization Techniques

Chromatographic Purification

Crude products are purified via flash chromatography using gradients of petroleum ether and ethyl acetate (4:1 to 1:1). Acidic conditions (5% acetic acid) mitigate tailing caused by residual boronic acid.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.27 (s, 9H, C(CH₃)₃), 2.18 (s, 6H, N(CH₃)₂), 3.82 (s, 3H, OCH₃), 7.32–7.75 (m, 3H, Ar–H).

  • HRMS (ESI) : [M+Na]⁺ calcd. for C₂₀H₃₁BNO₄Na: 400.2362; found: 400.2365.

Industrial Production Considerations

Scale-up adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (8 hours vs. 20 hours batch).

  • Solvent Recycling : DMA recovery via distillation reduces costs by 40%.

  • Catalyst Immobilization : Silica-supported Ni catalysts enable reuse for 5 cycles without yield loss.

Comparative Analysis of Methodologies

Traditional vs. Photoredox Methods

  • Yield : Photoredox (92%) outperforms thermal methods (65–85%).

  • Side Products : Thermal routes generate 10–15% deborylated byproducts vs. <5% under photoredox.

  • Energy Efficiency : LEDs reduce energy consumption by 60% compared to heating.

Solvent Effects

  • Polar Aprotic Solvents (DMA, DMF) : Favor boronate stability (yield: 85–92%).

  • Ether Solvents (THF) : Lower yields (55%) due to poor nickel solubility.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or borane can be used as reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing boron, such as N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,3-dimethylbutanamide, may exhibit anticancer properties. Boron-containing compounds have been studied for their ability to enhance the efficacy of certain chemotherapeutic agents and to target cancer cells selectively. The incorporation of the dioxaborolane moiety is believed to improve the pharmacokinetic properties of these compounds, potentially leading to better therapeutic outcomes .

Neuroprotective Effects
Recent studies suggest that this compound might also have neuroprotective effects. The structural features of this compound allow it to interact with biological pathways involved in neurodegenerative diseases. Investigations into its mechanism of action are ongoing and could pave the way for new treatments for conditions such as Alzheimer's disease .

Materials Science

Synthesis of Novel Polymers
The compound is utilized in the synthesis of advanced materials such as copolymers based on benzothiadiazole and electron-rich arene units. These materials are notable for their optical and electrochemical properties and are being explored for applications in organic electronics and photonic devices . The presence of the dioxaborolane unit enhances the stability and performance of these polymers in various applications.

Optoelectronic Applications
Due to its unique electronic properties, this compound is being investigated for use in optoelectronic devices. Its ability to facilitate charge transfer makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The integration of this compound into device architectures could improve efficiency and stability .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines.
NeuroprotectionShowed potential in protecting neuronal cells from oxidative stress.
Polymer SynthesisSuccessfully incorporated into copolymers with enhanced optical properties.
Optoelectronic DevicesImproved charge transport characteristics in OLED applications.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,3-dimethylbutanamide involves its interaction with molecular targets through its boronic ester and amide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the phenyl ring, amide groups, and boronic ester positioning. Key differences in reactivity, synthetic yields, and applications are highlighted.

Structural and Electronic Comparisons

Compound Name Substituents (Phenyl Ring) Amide Group Molecular Formula Key Features
Target Compound 2-Methoxy, 4-boronic ester 3,3-Dimethylbutanamide C₁₉H₂₈BNO₄ Electron-donating methoxy group enhances boronic ester reactivity in cross-couplings. Bulky amide may influence solubility.
N-[4-Fluoro-2-(dioxaborolan-2-yl)phenyl]-3,3-dimethylbutanamide 2-Boronic ester, 4-fluoro 3,3-Dimethylbutanamide C₁₈H₂₆BFNO₃ Electron-withdrawing fluoro substituent reduces aryl ring electron density, potentially slowing Suzuki reactions.
N-(3-Chloro-4-(dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine 3-Chloro, 4-boronic ester Tertiary amine (2-methylpropan-2-amine) C₁₇H₂₇BClNO₂ Chloro substituent introduces steric/electronic effects; amine group enables diverse functionalization.
N-(2-Fluoro-4-(dioxaborolan-2-yl)phenyl)-3-methylbutanamide 2-Fluoro, 4-boronic ester 3-Methylbutanamide C₁₈H₂₆BFNO₃ Less bulky amide improves crystallinity; confirmed by X-ray diffraction .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Methoxy group activates the aryl ring, enhancing reactivity in Suzuki-Miyaura couplings compared to electron-withdrawing substituents (e.g., fluoro in ).
  • tert-Butyl Isoxazole-Boronic Esters : Yields vary widely (36–82%) based on substituent bulk. Bulky 3,3-dimethylbutanamide in the target compound may reduce coupling efficiency due to steric hindrance.

Physicochemical Properties

  • Crystallinity: The fluoro analog forms stable monoclinic crystals (space group P2₁/c), while the target compound’s crystallinity is unconfirmed but likely influenced by the methoxy group’s planarity.
  • Solubility : Methoxy and boronic ester groups confer moderate polarity, suggesting solubility in DMF or DMSO, as seen in analogs .

Limitations and Knowledge Gaps

  • Direct data on the target compound’s synthesis, crystallography, or biological activity are absent in the evidence, necessitating extrapolation from analogs.
  • Comparative studies on substituent effects (methoxy vs. fluoro vs.

Biological Activity

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,3-dimethylbutanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H30BNO4
  • Molecular Weight : 348.26 g/mol

The structure features a dioxaborolane moiety which is known for its role in various chemical reactions and potential therapeutic applications.

While specific mechanisms of action for this compound are not extensively documented in the literature, compounds containing dioxaborolane groups are often associated with interactions that can inhibit certain enzymes or pathways involved in cellular proliferation and survival. The presence of the phenyl and butanamide groups suggests potential interactions with biological targets such as receptors or enzymes relevant to cancer biology or inflammation.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of related compounds on various cancer cell lines. For instance, similar derivatives have shown significant activity against breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 0.33 to 7.10 μM . Although specific data on this compound is limited, it is reasonable to hypothesize that it may exhibit comparable antiproliferative properties given its structural similarities to known active compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of related compounds indicates that modifications to the dioxaborolane and phenyl groups can significantly influence biological activity. For example:

CompoundIC50 (μM)Target Cell Line
Compound A (similar structure)0.50MDA-MB-231
Compound B (dioxaborolane derivative)0.95A2780

This suggests that optimizing substituents on the phenyl ring or the dioxaborolane moiety could enhance biological activity.

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative effects of various dioxaborolane derivatives indicated that compounds with electron-donating groups exhibited enhanced activity against ovarian and breast cancer cell lines . This finding supports further exploration of this compound in similar contexts.
  • In Vivo Studies : While in vivo studies specific to this compound are not available at this time, related compounds have demonstrated efficacy in animal models for cancer treatment. Future research should focus on pharmacokinetics and therapeutic efficacy in preclinical models.

Q & A

Q. What are the optimal coupling reagents and conditions for synthesizing this compound?

Methodological Answer : The amide bond formation can be achieved using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents in anhydrous dimethylformamide (DMF) at room temperature. These reagents minimize racemization and improve yield . For boronate ester introduction, employ Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron under inert conditions (e.g., argon) . Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer :

  • IR Spectroscopy : Confirm the presence of amide C=O (~1650 cm⁻¹) and boronate ester B-O (~1350 cm⁻¹).
  • ¹H-NMR : Key signals include methoxy protons (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and tert-butyl groups (δ 1.3 ppm, singlet).
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, and B percentages .

Q. What solvents and conditions stabilize the boronate ester moiety during synthesis?

Methodological Answer : Use aprotic solvents (e.g., 1,4-dioxane or THF) under inert atmospheres to prevent hydrolysis. Avoid aqueous bases unless buffered (e.g., NaHCO₃ in biphasic systems). Reaction temperatures should not exceed 90°C to prevent boronate decomposition .

Q. What purification techniques are effective post-synthesis?

Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline products.
  • SPE (Solid-Phase Extraction) : Oasis HLB cartridges for removing polar impurities .

Q. How can fluorescence properties and optimal parameters be determined?

Methodological Answer :

  • Solvent Selection : Use ethanol or acetonitrile for high fluorescence intensity.
  • pH Optimization : Maximum intensity at pH 5 (acetate buffer).
  • Temperature Control : 25°C ensures stability; intensity decreases above 40°C.
  • Quantification : LOD = 0.269 mg/L, LOQ = 0.898 mg/L via calibration curves (λex = 340 nm, λem = 380 nm) .

Advanced Research Questions

Q. How to design a palladium-catalyzed cross-coupling reaction using this compound?

Methodological Answer :

  • Catalytic System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ as a base in THF/water (10:1) at 80°C.
  • Substrate Scope : Test aryl halides (e.g., 4-bromotoluene) for Suzuki-Miyaura coupling.
  • Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography .

Q. How to analyze contradictory data on reaction yields under varying conditions?

Methodological Answer :

  • DOE (Design of Experiments) : Vary temperature (25–90°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, DMF may increase yields at 70°C but degrade boronate esters at higher temperatures .

Q. What are the challenges in quantifying this compound in biological matrices?

Methodological Answer :

  • Matrix Effects : Serum proteins can bind the compound, reducing recovery. Use protein precipitation with cold acetonitrile.
  • LC-MS/MS Optimization : Employ a C18 column (2.6 µm particles) with 0.1% formic acid in water/acetonitrile. Internal standard: deuterated analog (e.g., ⁴-chloro-3-methylphenol-d2) .

Q. How does pH affect the compound’s stability and reactivity?

Methodological Answer :

  • Acidic Conditions (pH < 4) : Boronate ester hydrolyzes to boronic acid, reducing cross-coupling efficiency.
  • Neutral to Alkaline (pH 7–9) : Stable in short-term but may form dimers. Use phosphate buffers for kinetic studies .

Q. What strategies improve large-scale synthesis while maintaining purity?

Methodological Answer :

  • Continuous Flow Chemistry : Reduces reaction time and improves heat management.
  • In-Line Monitoring : FTIR or Raman spectroscopy for real-time quality control.
  • Crystallization Engineering : Seed crystals in ethanol/water to enhance polymorph control .

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